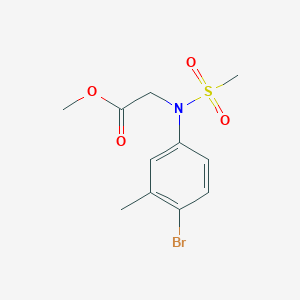
Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate, also known as Br-MPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The exact mechanism of action of Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is not well understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor-kappaB (NF-kB).
Biochemical and Physiological Effects:
Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate has been shown to possess various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. It has also been shown to inhibit the growth of certain cancer cells and induce apoptosis (programmed cell death) in these cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is its high purity and stability, which makes it an ideal reagent for use in various laboratory experiments. However, its high cost and limited availability may limit its use in certain experiments.
Future Directions
There are several future directions for research on Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate, including:
1. Development of new synthetic methods for Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate that are more efficient and cost-effective.
2. Investigation of the potential use of Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate in the treatment of various diseases, including cancer, inflammation, and pain.
3. Study of the mechanism of action of Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate and identification of its molecular targets.
4. Development of new derivatives of Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate with enhanced pharmacological properties.
5. Investigation of the potential use of Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate in the field of material science, including the development of new materials with unique properties.
In conclusion, Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high purity and stability make it an ideal reagent for use in various laboratory experiments, and its potential pharmacological properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate and to identify its potential applications in various fields.
Synthesis Methods
Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is synthesized through a multistep reaction that involves the reaction of 4-bromo-3-methylphenol with methylsulfonyl chloride to form the intermediate, 4-bromo-3-methylphenyl methyl sulfone. This intermediate is then reacted with glycine methyl ester hydrochloride in the presence of a base to yield the final product, Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate.
Scientific Research Applications
Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate has been shown to possess antitumor, anti-inflammatory, and analgesic properties. It has also been used as a reagent in the synthesis of various bioactive compounds.
properties
IUPAC Name |
methyl 2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-8-6-9(4-5-10(8)12)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORXHNXDMLYVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(=O)OC)S(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


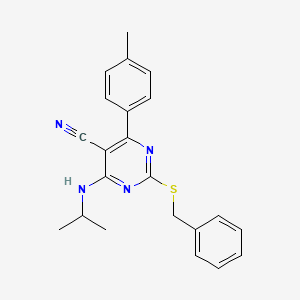
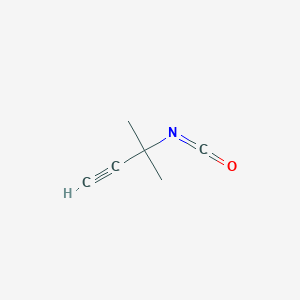
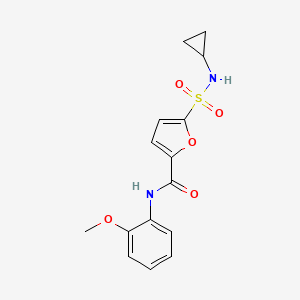
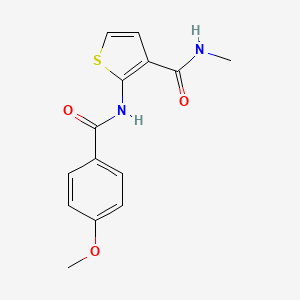
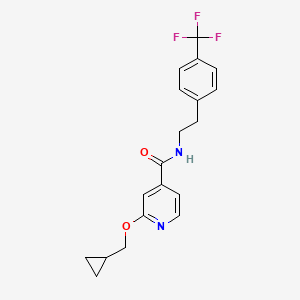

![N-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2853356.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2853357.png)
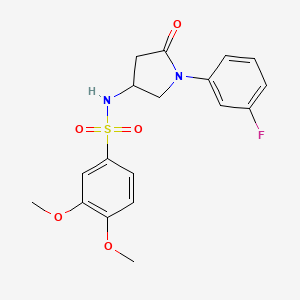
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2853360.png)
![N-(3-chlorophenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2853363.png)
![2-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2853364.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]benzyl}-3-methoxybenzenesulfonamide](/img/structure/B2853365.png)